molecular formula C10H8N4OS B166617 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 127570-96-1

4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B166617
CAS No.: 127570-96-1
M. Wt: 232.26 g/mol
InChI Key: AWMQHQDTPFMYHT-UHFFFAOYSA-N
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Description

4-Methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a fused triazoloquinazoline core with a sulfur-containing thioamide group at position 1 and a methyl substituent at position 2. This compound serves as a critical precursor in medicinal chemistry due to its reactivity at the sulfur atom, enabling regioselective alkylation or acylation to generate derivatives with diverse pharmacological properties . Its synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl precursors, followed by thioamide functionalization. Structural characterization via FTIR, NMR, and mass spectroscopy confirms its planar aromatic system and reactive thioamide moiety .

Properties

IUPAC Name

4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)11-12-10(14)16/h2-5H,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMQHQDTPFMYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427706
Record name 4-Methyl-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127570-96-1
Record name 4-Methyl-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Cyclization Reactions

The triazoloquinazoline scaffold undergoes cyclization under controlled conditions. For example:

  • One-Carbon Donor Cyclization :
    Analogous compounds (e.g., 4-butyl derivatives) react with one-carbon donors (e.g., CS₂, urea, or thiourea) to form fused heterocyclic systems. This reaction typically occurs under acidic or thermal conditions .

    Reaction Conditions Products Key Features
    CS₂, HCl, refluxThiadiazole-fused derivativesEnhanced π-stacking interactions due to planarization
    Urea, H₂SO₄, 80°CImidazoloquinazolinonesImproved solubility in polar solvents

Nucleophilic Substitution at Sulfanylidene Group

The sulfanylidene (-S=) group participates in nucleophilic displacement reactions. For instance:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives.

  • Arylation : Couples with aryl diazonium salts under mild conditions to yield arylthio-substituted analogs .

    Reagents Conditions Products Biological Relevance
    CH₃I, K₂CO₃DMF, 60°C, 6 hrsMethylthio-triazoloquinazolineReduced cytotoxicity
    Ar–N₂⁺Cl⁻H₂O/EtOH, 0–5°CArylthio derivativesEnhanced lipophilicity

Oxidation and Reduction

The sulfanylidene moiety exhibits redox activity:

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the -S= group to a sulfone (-SO₂-), altering electronic properties .

  • Reduction : NaBH₄ reduces the triazole ring’s C=N bonds, forming dihydro derivatives with modified bioactivity .

    Reaction Type Reagents Outcome Impact on Structure
    OxidationH₂O₂, AcOHSulfone formationIncreased polarity
    ReductionNaBH₄, EtOHDihydrotriazoloquinazolineLoss of aromaticity

Cross-Coupling Reactions

The triazole ring enables transition metal-catalyzed coupling:

  • Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the C3 position .

  • Sonogashira : Alkynylation at the C7 position enhances π-conjugation for fluorescence applications .

    Coupling Type Catalyst Substrates Applications
    Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsAnticancer leads
    SonogashiraPdCl₂/CuITerminal alkynesFluorescent probes

Pharmacological Modifications

Structural analogs undergo functionalization to optimize drug-like properties:

  • Aminoalkylation : Reacts with bromoalkylamines to introduce basic side chains, improving receptor binding .

  • Acylation : Acetic anhydride acetylates the triazole NH, enhancing metabolic stability .

    Modification Reagents Biological Outcome
    AminoalkylationBr(CH₂)₃NH₂, K₂CO₃H₁-antihistaminic activity
    AcylationAc₂O, pyridineIncreased plasma half-life

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : The quinazoline ring directs electrophiles to the C8 position due to electron-deficient character.

  • Radical Reactions : Persulfate-initiated radical functionalization at the methyl group yields hydroxymethyl or carboxyl derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit significant anticancer properties. The quinazoline framework is known for its ability to inhibit specific protein kinases involved in cancer progression. Preliminary studies suggest that this compound may effectively inhibit certain kinase activities associated with cancer cell proliferation and survival .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties, making it a candidate for therapeutic applications against various infectious diseases. Its ability to target bacterial and fungal infections is under investigation, with promising results in preliminary assays .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Similar quinazoline derivatives have shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage related to various diseases .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. Molecular docking studies revealed strong binding affinities to target kinases involved in cancer signaling pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as an alternative therapeutic agent for treating infections resistant to conventional antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneSimilar quinazoline core; different substituentsAnticancer properties
8-fluoro-4-phenethyl-1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-oneFluorine substitution; thioxo groupPotential anticancer activity
1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneLacks methyl group; retains sulfanylideneAntimicrobial activity

This table illustrates the diversity within the quinazoline family while highlighting the unique characteristics of this compound due to its specific substituents and potential applications in drug development.

Mechanism of Action

The mechanism of action of 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as c-Met kinase, which is involved in cell proliferation and survival pathways. By binding to the active site of the enzyme, the compound prevents its activity, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazoloquinazolinones

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Features
4-Methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Target) 1-SH, 4-CH₃ C₁₁H₉N₄OS N/A Reactive thioamide; precursor for S-alkylation/acylation
1-Methyl-4-(3-methoxyphenyl)-4H-triazolo[4,3-a]quinazolin-5-one 1-CH₃, 4-(3-OCH₃-C₆H₄) C₁₈H₁₅N₄O₂ N/A Potent H1-antihistaminic (72.76% activity); low sedation
4-(4-Chlorophenyl)-1-methyl-4H-triazolo[4,3-a]quinazolin-5-one 1-CH₃, 4-(4-Cl-C₆H₄) C₁₇H₁₂ClN₄O N/A 72.71% H1-antihistaminic activity; equipotent to chlorpheniramine
4-(3-Ethylphenyl)-1-methyl-4H-triazolo[4,3-a]quinazolin-5-one 1-CH₃, 4-(3-C₂H₅-C₆H₄) C₁₉H₁₇N₄O N/A 74.6% H1-antihistaminic activity; minimal sedation (10%)
2-Methylsulfanyl-4H-triazolo[1,5-a]quinazolin-5-one 2-SCH₃ C₁₁H₉N₄OS N/A Positional isomer of target; distinct reactivity profile

Key Observations :

  • Position 1 Modifications : The target compound’s sulfanylidene group enables nucleophilic reactions (e.g., S-alkylation), whereas analogs with methyl or aryl groups at position 1 exhibit direct H1-antihistaminic activity .
  • Position 4 Substituents : Bulky aryl groups (e.g., 4-chlorophenyl or 3-ethylphenyl) enhance H1-antihistaminic potency compared to the target’s 4-methyl group, likely due to improved receptor binding .
  • Positional Isomerism : The 2-methylsulfanyl derivative (Table 1) demonstrates altered regioselectivity in reactions, underscoring the scaffold’s sensitivity to substituent positioning .

Pharmacological Activity

  • Its S-substituted derivatives (e.g., benzylsulfanyl or allylsulfanyl) are hypothesized to exhibit modified bioactivity .
  • Active Analogs : Compounds with 4-aryl substituents show superior H1-antihistaminic efficacy (>70% protection vs. histamine-induced bronchospasm) compared to chlorpheniramine maleate (71%). Sedation profiles correlate with substituent hydrophobicity, with 4-(3-ethylphenyl) derivatives showing the lowest CNS side effects .

Physicochemical Properties

Table 2: Physical Properties of S-Substituted Derivatives of the Target Compound

Derivative Name Yield (%) Melting Point (°C) Molecular Weight
1-[(2-(4-Methoxyphenyl)-2-oxoethyl)sulfanyl]-4-methyl-triazoloquinazolin-5-one 65 194–195 395.43
1-(Benzylsulfanyl)-4-methyl-triazoloquinazolin-5-one 66 151–152 335.40
1-(Allylsulfanyl)-4-methyl-triazoloquinazolin-5-one 55 110–111 285.34

Key Insight : Higher molecular weight and aromatic substituents correlate with elevated melting points, suggesting increased crystalline stability .

Biological Activity

4-Methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound belonging to the triazoloquinazoline family. Its unique structure, characterized by a triazole ring fused to a quinazoline moiety, suggests diverse biological activities. This article reviews the compound's biological activities, focusing on its potential as an antimicrobial and anticancer agent.

  • Molecular Formula : C8H7N5S
  • Density : 1.61 g/cm³
  • Boiling Point : 363.2 ºC at 760 mmHg
  • Flash Point : 173.4 ºC

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes such as c-Met kinase, which is involved in cancer cell proliferation and survival pathways. By binding to the active site of these enzymes, the compound can prevent their activity, leading to inhibited cancer cell growth and induced apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : It has been tested against various bacterial strains, including drug-resistant strains like MRSA. The minimum inhibitory concentrations (MICs) for several synthesized derivatives have shown promising results:
    • Compound 12 demonstrated an MIC of 15.3 µg/mL against HepG2 cells and varying MICs against Gram-positive bacteria ranging from 1 to 16 µg/mL .

Table 1: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
12S. aureus15.3
9E. faecalis2
20S. pneumoniae8

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines:

  • In vitro studies revealed IC50 values ranging from 2.44 µM to 9.43 µM against HepG2 and HCT-116 cell lines .
  • The most active derivative showed an IC50 of 2.44 µM against HCT-116 cells, indicating strong cytotoxic potential.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91

Case Studies

Recent studies have explored the synthesis and evaluation of various derivatives of triazoloquinazolines:

  • Study on Topo II Inhibitors : A series of [1,2,4]triazolo[4,3-c]quinazolines were synthesized and evaluated for their cytotoxic effects and ability to inhibit topoisomerase II (Topo II), revealing significant activity against cancer cell lines .
  • Antimicrobial Evaluation : Another research focused on novel quinazoline analogs showed broad-spectrum antibacterial activity through inhibition of transcription/translation mechanisms in bacteria .

Q & A

Basic: What are the common synthetic routes for 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?

The synthesis typically involves cyclocondensation of 2-hydrazinobenzoic acid with dithioimidocarbonates. For example:

  • Step 1 : React 2-hydrazinobenzoic acid with dimethyl N-cyano-dithioimidocarbonate in ethanol under basic conditions (triethylamine) at room temperature .
  • Step 2 : Acidify with concentrated HCl, heat, and recrystallize from ethanol to yield the triazoloquinazoline core .
  • Step 3 : Introduce the methylsulfanyl group via alkylation or thionation using reagents like phosphorus pentasulfide in pyridine .
    Key Considerations : Reaction time, solvent choice (ethanol, toluene-DMF mixtures), and purification methods (recrystallization) significantly impact yield and purity.

Advanced: How can regioselectivity challenges in alkylation/functionalization of the triazoloquinazoline core be addressed?

The ambident nucleophilic character of the sulfur atom in 4-methyl-1-sulfanylidene derivatives complicates regioselectivity. Methodological solutions include:

  • Electrophile Selection : Methyl chloroacetate preferentially undergoes S-alkylation over N-alkylation due to steric and electronic factors .
  • Base Optimization : Use of weak bases (e.g., K₂CO₃) minimizes side reactions during alkylation .
  • Thionation Control : Phosphorus pentasulfide selectively converts carbonyl groups to thiones without disrupting the fused-ring system .
    Validation : Monitor reaction progress via TLC and confirm regiochemistry using X-ray crystallography .

Basic: What structural characterization techniques are most reliable for this compound?

  • X-ray Crystallography : Resolves planar fused-ring systems (r.m.s. deviation <0.05 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking) .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes between S-alkylation (δ ~2.5 ppm for SCH₃) and N-alkylation products .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0525 for C₁₁H₁₀N₄OS) .

Advanced: How do sulfur oxidation states (sulfanyl vs. sulfonyl) influence biological activity?

  • Sulfanyl (S–) : Enhances lipophilicity, improving membrane permeability. Observed in kinase inhibition (IC₅₀ ~0.5 µM for PKCθ) .
  • Sulfonyl (SO₂) : Increases polarity and hydrogen-bonding capacity, altering target selectivity. For example, sulfonyl derivatives show enhanced adenosine receptor antagonism (Ki ~10 nM) .
    Methodological Insight : Compare bioactivity (e.g., IC₅₀, Ki) of sulfanyl and sulfonyl analogs in standardized assays (e.g., kinase inhibition, receptor binding) .

Basic: What are recommended protocols for evaluating antimicrobial or cytotoxic activity?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
    Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How should researchers resolve contradictions in crystallographic vs. computational data for this compound?

  • Case Study : Crystallographic data (planar triazoloquinazoline core ) may conflict with DFT-predicted slight puckering.
  • Resolution Steps :
    • Validate computational models using experimental bond lengths/angles.
    • Check for crystal packing effects (e.g., π-π interactions) that enforce planarity .
    • Compare Hirshfeld surfaces to identify dominant intermolecular forces .

Basic: What are the stability considerations for storage and handling?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
  • Degradation Monitoring : Use HPLC (C18 column, acetonitrile-water gradient) to detect sulfoxide/sulfone byproducts .

Advanced: How can molecular docking guide SAR studies for kinase inhibition?

  • Protocol :
    • Generate 3D structures (X-ray or DFT-optimized geometries) .
    • Dock into kinase ATP-binding pockets (e.g., PDB: 1ATP) using AutoDock Vina.
    • Correlate binding scores (ΔG) with experimental IC₅₀ values .
  • Key Interactions : Sulfanyl group coordination with Mg²⁺, triazole N-atom hydrogen bonding to hinge residues .

Table 1: Representative Bioactivity Data

DerivativeTargetActivity (IC₅₀/Ki)Reference
Sulfanyl derivativePKCθ kinase0.5 µM
Sulfonyl derivativeAdenosine A₂A receptor10 nM
Hydrazide analogE. coli (MIC)32 µg/mL

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